4-(Methylsulfonyl)benzaldehyde

描述

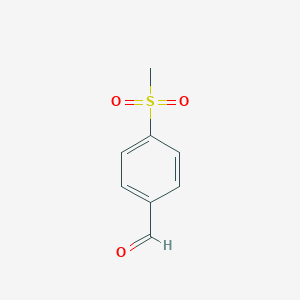

Structure

3D Structure

属性

IUPAC Name |

4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277593 | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-77-6 | |

| Record name | 5398-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential information regarding its chemical and physical properties, spectral data, synthesis protocols, and safety and handling procedures. Particular emphasis is placed on its significant role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and treatments for type 2 diabetes. This guide is intended to be a valuable resource for professionals in research and development, medicinal chemistry, and process chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure features a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position. This substitution significantly influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5398-77-6 | |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 160-164 °C | |

| Boiling Point | 378.3 ± 34.0 °C at 760 mmHg | |

| Density | 1.289 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol; insoluble in water.[1] | |

| InChI | 1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| SMILES | CS(=O)(=O)c1ccc(C=O)cc1 |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectrum Type | Data |

| ¹H NMR | The ¹H NMR spectrum is consistent with the structure. |

| ¹³C NMR | The ¹³C NMR spectrum is consistent with the structure. |

| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | IR spectroscopy reveals characteristic absorption bands for the functional groups present. |

Note: For detailed spectra, refer to relevant chemical databases and literature.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of 4-(methylthio)benzaldehyde. A patented method describes a two-step process starting from p-chlorobenzaldehyde.[4]

Experimental Protocol: Synthesis from p-Chlorobenzaldehyde

This protocol is based on a patented industrial method.[4]

Step 1: Synthesis of p-(Methylthio)benzaldehyde

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 250g of 4-chlorobenzaldehyde (B46862), a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

-

Heat the mixture to 50-55 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.

-

Upon completion, allow the layers to separate. The lower, yellow oil layer is the crude p-(methylthio)benzaldehyde.

Step 2: Oxidation to this compound

-

Prepare an oxidizing solution by mixing hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).

-

Carefully add the crude p-(methylthio)benzaldehyde from Step 1 dropwise to the oxidizing solution.

-

Control the temperature during the addition and subsequent reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, the product, this compound, can be isolated and purified by standard procedures such as crystallization.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its aldehyde group allows for a wide range of chemical transformations, while the methylsulfonyl group can be a key pharmacophore.

-

Antibiotics: It is a key intermediate in the synthesis of the broad-spectrum antibiotics thiamphenicol (B1682257) and florfenicol.[5]

-

Diabetes Treatment: The compound has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes.[6]

-

Kinase Inhibitors: In medicinal chemistry, it serves as a precursor for the development of kinase inhibitors, where the sulfonyl group can form important hydrogen-bonding interactions within the ATP-binding pocket of enzymes.

-

Anti-inflammatory and Anti-cancer Research: While direct biological activity is not extensively reported, derivatives of aryl methyl sulfones have been investigated for their anti-inflammatory properties, including the inhibition of COX enzymes, and for their potential as anti-cancer agents.[6][7]

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid contact with skin, eyes, and the respiratory system.[1]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Data from representative sources.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential building block for the synthesis of a range of important therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its effective and safe use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Methylsulfonyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a solid organic compound notable for its methylsulfonyl group, which is a strong electron-withdrawing moiety, and a versatile aldehyde functional group. These features make it a valuable building block in organic synthesis.

Table 1: Physicochemical and Crystallographic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| CAS Number | 5398-77-6 | |

| Appearance | Light yellow-beige to light brown crystalline powder or crystals | [2] |

| Melting Point | 155-161 °C | [2] |

| Boiling Point | 288.16 °C (estimate) | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Density | 1.3761 g/cm³ (estimate) | [2] |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Applications in Drug Discovery and Development

This compound is a crucial precursor for the synthesis of various pharmaceuticals. Its primary applications are centered on the development of antibiotics and agents for metabolic diseases.

-

Antibiotic Synthesis : The compound is a well-established starting material for the synthesis of broad-spectrum antibiotics, including thiamphenicol (B1682257) and florfenicol.[3]

-

Anti-diabetic Agents : It has been utilized in the preparation of arylidene-thiazolidinedione derivatives, a class of compounds investigated for the treatment of type 2 diabetes.[2]

-

Anti-cancer and Anti-inflammatory Research : The structural motif is of significant interest in medicinal chemistry. Derivatives have shown potential anti-cancer properties and inhibitory effects on the COX-2 enzyme, which is involved in inflammatory pathways.[2]

The most prominent role of this compound is as an intermediate in the synthesis of thiamphenicol. The general workflow involves the conversion of the benzaldehyde (B42025) to a serine derivative, which is then subjected to reduction and acylation steps.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from p-chlorobenzaldehyde. The following protocols are based on methodologies described in patent literature.

Synthesis of p-Methylthiobenzaldehyde (Intermediate)

This procedure involves a nucleophilic aromatic substitution reaction to replace the chlorine atom of p-chlorobenzaldehyde with a methylthio group.

-

Materials : 4-chlorobenzaldehyde (B46862), 15-30% aqueous sodium methyl mercaptide solution, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

-

Procedure :

-

To a reaction vessel, add 4-chlorobenzaldehyde (1 part by mole), 15% aqueous sodium methyl mercaptide solution (1.1-2.0 parts by mole), and tetrabutylammonium chloride (0.01-0.20 parts by mole).[4][5]

-

Heat the mixture to 50-60 °C with stirring.[4]

-

Monitor the reaction using Thin-Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.[4][5]

-

Upon completion, cool the reaction mixture and allow the layers to separate.

-

Collect the lower organic layer, which contains the crude p-methylthiobenzaldehyde product as a yellow oil.[4]

-

Oxidation to this compound

The intermediate p-methylthiobenzaldehyde is oxidized to the final product using an oxidizing agent like hydrogen peroxide.

-

Materials : Crude p-methylthiobenzaldehyde, hydrogen peroxide (H₂O₂), sulfuric acid, oxidation catalyst (e.g., manganous sulfate).

-

Procedure :

-

In a separate reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and manganous sulfate (B86663).[4] The molar ratio of p-methylthiobenzaldehyde to H₂O₂ to sulfuric acid to manganous sulfate is typically 1 : 2.5 : 0.02 : 0.05.[4]

-

Heat the oxidant mixture to 40-45 °C with stirring.[4]

-

Slowly add the crude p-methylthiobenzaldehyde from the previous step to the oxidant mixture, maintaining the reaction temperature between 60-65 °C.[4]

-

Monitor the reaction by TLC until the starting material is consumed.[4]

-

Cool the reaction and neutralize by adding aqueous sodium hydroxide (B78521) solution to a pH of approximately 7.5.[4]

-

Cool the mixture further to below 25 °C to induce crystallization.[4]

-

Collect the solid product by suction filtration and dry the filter cake at 70 °C to yield the final this compound product.[4] This process can achieve a purity of over 99% and a total two-step yield of approximately 94.5%.[4]

-

Analytical Methods

Standard analytical techniques are used to characterize this compound and monitor reaction progress.

-

Chromatography : Thin-Layer Chromatography (TLC) is routinely used to monitor the conversion of starting materials to products during synthesis.[4] Gas Chromatography-Mass Spectrometry (GC/MS) can be used for detailed analysis.[1]

-

Spectroscopy : Infrared (IR) spectroscopy is used to identify functional groups.[1]

-

X-ray Diffraction : Single-crystal X-ray diffraction has been used to determine the precise three-dimensional molecular structure and crystal packing.[3]

Safety and Handling

This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage : Store under an inert gas (nitrogen or argon) at 2-8 °C. The compound is noted to be hygroscopic.[2]

References

- 1. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 3. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylsulfonyl)benzaldehyde, an important intermediate in the pharmaceutical industry. The information is presented to be a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is an organic compound that is solid at room temperature, appearing as a light yellow-beige to light brown crystalline powder[1][2][3]. Its structure consists of a benzene (B151609) ring substituted with both an aldehyde and a methylsulfonyl group. This substitution, particularly the polar sulfonyl group, significantly influences its physical properties, leading to strong intermolecular interactions[2].

Table 1: General Chemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 5398-77-6 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₈O₃S | [1][2][3][5][7] |

| Molecular Weight | 184.21 g/mol | [1][3][5][7][11] |

| IUPAC Name | This compound | [9] |

| Synonyms | 4-Formylphenyl methyl sulphone, 4-Mesylbenzaldehyde | [1][2][4][5][6] |

| InChI Key | PSVPUHBSBYJSMQ-UHFFFAOYSA-N | [1][3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 155-161 °C | [1][3][12] |

| 160 °C | [8] | |

| 160.0 to 164.0 °C | [4] | |

| Boiling Point | 288.16 °C (rough estimate) | [1][3] |

| 378.3 ± 34.0 °C at 760 mmHg | [8] | |

| Density | 1.289 ± 0.06 g/cm³ | |

| 1.3761 (rough estimate) | [1][3] | |

| Flash Point | 242.1 ± 18.3 °C | |

| Appearance | Light yellow-beige to light brown crystalline powder or crystals | [1][2][3] |

| Stability | Hygroscopic | [1][3] |

Solubility

The solubility of this compound has been studied in various organic solvents. It is generally soluble in chloroform (B151607) and methanol[1][3]. A detailed study investigated its solubility in nine different organic solvents at temperatures ranging from 283.15 to 318.15 K. The solubility was found to increase with temperature in all tested solvents[13][14]. The mole fraction solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol[13][14]. The high solubility in acetone is attributed to the structural similarity, particularly the presence of a carbonyl group, which aligns with the "like-dissolves-like" principle[13].

Table 3: Solubility in Various Solvents

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [1][3] |

| Methanol | Soluble | [1][3] |

| Acetone | Highest solubility among tested solvents | [13][14] |

| Acetonitrile | High solubility | [13][14] |

| Acetic Acid | High solubility | [13][14] |

| Ethanol | Moderate solubility | [13][14] |

| Toluene | Moderate solubility | [13][14] |

| 1-Butanol | Lower solubility | [13][14] |

| 1-Propanol | Lower solubility | [13][14] |

| 2-Propanol | Lowest solubility among tested solvents | [13][14] |

| Water | Soluble | [1] |

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-(methylthio)benzaldehyde[15][16].

-

Step 1: Synthesis of 4-(methylthio)benzaldehyde (B43086). p-Chlorobenzaldehyde is reacted with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride[15][16]. The reaction mixture is heated to 50-60 °C. The completion of the reaction is monitored by TLC until the p-chlorobenzaldehyde spot disappears. After the reaction, the layers are separated to obtain the crude p-methylthio benzaldehyde[15][16].

-

Step 2: Oxidation to this compound. The crude 4-(methylthio)benzaldehyde is then oxidized using hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst like manganous sulfate[15][16]. The 4-(methylthio)benzaldehyde is added dropwise to a mixture of hydrogen peroxide, sulfuric acid, and the catalyst while controlling the temperature. The resulting this compound is then purified[15][16].

3.2. Determination of Solubility

The solubility of this compound in various solvents was determined using a static equilibrium method[13][14].

-

An excess amount of this compound is added to a known mass of the solvent in a jacketed glass vessel.

-

The mixture is continuously stirred and maintained at a constant temperature using a circulating water bath.

-

After reaching equilibrium (typically after several hours), the stirring is stopped, and the solution is allowed to settle.

-

A sample of the supernatant liquid is withdrawn using a preheated syringe, filtered to remove any solid particles, and weighed.

-

The concentration of this compound in the sample is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC)[14].

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from p-chlorobenzaldehyde.

Caption: Synthetic pathway of this compound.

References

- 1. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Methylsulphonyl benzaldehyde price,buy 4-Methylsulphonyl benzaldehyde - chemicalbook [chemicalbook.com]

- 4. This compound | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 5398-77-6 Cas No. | 4-(Methylsulphonyl)benzaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. CAS 5398-77-6 | 6666-1-X2 | MDL MFCD00216485 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | 5398-77-6 [sigmaaldrich.com]

- 9. This compound | 5398-77-6 [sigmaaldrich.com]

- 10. Inner Mongolia Shazhou Chemical Technology Co., Ltd.--4-Methylsulfonyl benzaldehyde|5398-77-6 [shazhouchem.com]

- 11. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 16. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(Methylsulfonyl)benzaldehyde

This guide provides a comprehensive overview of this compound, a key intermediate in various synthetic pathways. The document details its physicochemical properties, with a focus on its melting point, outlines experimental protocols for its determination, and illustrates its role in significant chemical syntheses.

Physicochemical Data

This compound is a solid organic compound with versatile reactivity, owing to its aldehyde and methylsulfonyl functional groups.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5398-77-6 | [2][3] |

| Molecular Formula | C₈H₈O₃S | [4][5] |

| Molecular Weight | 184.21 g/mol | [3][5] |

| Melting Point | 160.0 to 164.0 °C | [3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Synonyms | 4-Formylphenyl Methyl Sulfone | [3] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely accepted technique for determining the melting point of a solid like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator.[6] Pulverize a small amount of the sample into a fine powder using a mortar and pestle to ensure uniform heat distribution.[7]

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary, sealed-end down, through a long glass tube (approx. 70 cm) onto a hard surface.[7][8] Repeat this process until the sample is compacted to a height of 2-3 mm.[7]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 160-164°C), heat the block rapidly to about 20°C below this temperature.[8]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Role in Chemical Synthesis

This compound is a valuable precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its aldehyde group serves as a reactive handle for forming new carbon-carbon bonds and other functional group transformations.

Precursor to Antibiotics:

The compound is a crucial starting material for the synthesis of amino alcohols.[4][9] These amino alcohols are, in turn, key intermediates in the production of important antibiotics such as florfenicol (B1672845) and thiamphenicol. The synthesis pathway involves an aldol (B89426) reaction between this compound and an amino acid like glycine.[10]

Other Applications:

Beyond antibiotics, this aldehyde has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have been investigated for the treatment of type 2 diabetes.[2] Its versatile chemical nature makes it a foundational component in the development of new chemical entities for drug discovery and agrochemical research.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 3. This compound | 5398-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of broad-spectrum antibiotics such as thiamphenicol (B1682257) and florfenicol. A thorough understanding of its solubility is crucial for optimizing crystallization processes, which is an effective method for its purification.[1][2] This document compiles quantitative solubility data in various organic solvents, details the experimental protocols for solubility determination, and presents logical workflows through diagrams.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃S | [3][4] |

| Molecular Weight | 184.21 g/mol | [3][4] |

| Melting Point | 155-161 °C | [3] |

| Appearance | Light yellow-beige to light brown crystalline powder | [3] |

| CAS Number | 5398-77-6 | [3] |

Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents and binary mixtures. The data consistently shows that solubility increases with temperature.[1][2][5][6][7]

Solubility in Pure Organic Solvents

The mole fraction solubility of this compound was measured in nine organic solvents over a temperature range of 283.15 K to 318.15 K.[1] At any given temperature within this range, the solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol.[1][2][6]

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetonitrile | Acetone | Toluene | Acetic Acid |

| 283.15 | 0.0245 | 0.0158 | 0.0098 | 0.0085 | 0.0105 | 0.0452 | 0.0589 | 0.0121 | 0.0356 |

| 288.15 | 0.0295 | 0.0192 | 0.0121 | 0.0105 | 0.0129 | 0.0541 | 0.0701 | 0.0148 | 0.0423 |

| 293.15 | 0.0354 | 0.0232 | 0.0148 | 0.0129 | 0.0158 | 0.0642 | 0.0828 | 0.018 | 0.05 |

| 298.15 | 0.0423 | 0.0279 | 0.018 | 0.0157 | 0.0192 | 0.0758 | 0.0973 | 0.0218 | 0.0588 |

| 303.15 | 0.0502 | 0.0334 | 0.0218 | 0.019 | 0.0232 | 0.0889 | 0.1138 | 0.0263 | 0.0688 |

| 308.15 | 0.0593 | 0.0398 | 0.0263 | 0.0229 | 0.0279 | 0.1038 | 0.1325 | 0.0316 | 0.0802 |

| 313.15 | 0.07 | 0.0472 | 0.0316 | 0.0275 | 0.0334 | 0.1207 | 0.1538 | 0.0378 | 0.0931 |

| 318.15 | 0.0824 | 0.0558 | 0.0378 | 0.033 | 0.0398 | 0.1398 | 0.178 | 0.045 | 0.1078 |

Solubility in Binary Solvent Mixtures

Studies have also investigated the solubility of this compound in binary mixtures of acetonitrile with methanol, ethanol, and isopropanol.[5][7] In these systems, solubility increases with both rising temperature and an increasing mass fraction of acetonitrile.[5][6] At the same temperature and mass fraction of acetonitrile, the mole fraction solubility is greatest in the acetonitrile + methanol mixture.[5][6]

Experimental Protocols

The presented solubility data was primarily obtained using a static equilibrium or isothermal dissolution equilibrium method.[1][5][7] The following is a detailed methodology based on these established protocols.

Static Equilibrium Method for Solubility Determination

This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Apparatus:

-

Solute: Purified this compound (mass fraction > 0.99).[1]

-

Solvents: Analytical grade organic solvents.[1]

-

Apparatus:

2. Procedure:

-

An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vessel.

-

The vessel is sealed and placed in a thermostatic water bath to maintain a constant temperature.

-

The mixture is continuously stirred for a sufficient time (e.g., 24-72 hours) to ensure solid-liquid equilibrium is reached.[8]

-

After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.

-

A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.

-

The collected sample is immediately weighed.

-

The solvent in the sample is evaporated under vacuum.

-

The mass of the residual solid (solute) is determined.

-

The mole fraction solubility is calculated from the masses of the solute and the solvent.

-

Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method like HPLC.[1]

3. Data Correlation:

-

The experimental solubility data is often correlated with thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, or the nonrandom two-liquid (NRTL) model to represent the relationship between solubility and temperature.[2][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the static equilibrium method used to determine the solubility of this compound.

Caption: Workflow for determining solubility via the static equilibrium method.

Role in Antibiotic Synthesis

This compound is a crucial building block in the pharmaceutical industry, particularly for synthesizing certain antibiotics.

Caption: Role of this compound in antibiotic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 4. This compound | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

4-(Methylsulfonyl)benzaldehyde ¹H NMR spectrum

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed spectral data, experimental protocols, and a structural representation to aid in the characterization and utilization of this compound in research and development.

Introduction

This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure consists of a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position.[1] This compound serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate spectroscopic characterization is paramount for verifying its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose, providing detailed information about the chemical environment of each proton in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.15 | Singlet (s) | - | 1H | Aldehyde proton (CHO) |

| 8.14 | Doublet (d) | 8.6 | 2H | Aromatic protons (ortho to CHO) |

| 8.09 | Doublet (d) | 8.6 | 2H | Aromatic protons (ortho to SO₂CH₃) |

| 3.11 | Singlet (s) | - | 3H | Methyl protons (SO₂CH₃) |

| Data sourced from patent CN102675167B.[2] |

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Aldehyde Proton: A sharp singlet at 10.15 ppm is characteristic of the aldehyde proton. Its downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons: The aromatic region displays two doublets at 8.14 ppm and 8.09 ppm. These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the electron-withdrawing aldehyde group are expected to be the most deshielded, appearing at 8.14 ppm. The protons ortho to the methylsulfonyl group appear at 8.09 ppm. The observed coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring. The para-substitution pattern leads to an AA'BB' spin system which simplifies to two distinct doublets.

-

Methyl Protons: A singlet at 3.11 ppm with an integration of three protons is assigned to the methyl group of the methylsulfonyl moiety. The electronegativity of the sulfonyl group causes this signal to appear further downfield than a typical methyl group on an aromatic ring.

The logical relationship between the proton signals and the molecular structure is illustrated in the following diagram.

Caption: Molecular structure of this compound with ¹H NMR signal assignments.

Experimental Protocol

The following is a general procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the vial and gently agitate or vortex until the sample is completely dissolved. The compound is soluble in chloroform.[1]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

4.2. Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is sufficient.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shifts.

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and coupling constants to confirm the assignments.

This detailed guide provides the necessary information for the identification and characterization of this compound using ¹H NMR spectroscopy, supporting its application in research and drug development.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Methylsulfonyl)benzaldehyde. It includes experimentally obtained and computationally predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow diagram for the experimental process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure features a benzaldehyde (B42025) core with a methylsulfonyl group at the para position. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom provides detailed information about its local electronic environment, enabling unambiguous structure confirmation and purity assessment. This guide focuses on the interpretation and acquisition of the ¹³C NMR spectrum of this compound.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The experimentally observed chemical shifts are presented in Table 1, alongside the computationally predicted values for comparison and aid in peak assignment.

Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Carbon Atom | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O | 190.6 | 190.9 | The carbonyl carbon is the most deshielded, appearing at the highest chemical shift. |

| C4 | 138.7 | 143.9 | Quaternary carbon attached to the electron-withdrawing sulfonyl group, leading to significant deshielding. |

| C1 | 132.9 | 134.4 | Quaternary carbon attached to the aldehyde group. |

| C2, C6 | 129.9 | 130.2 | Aromatic CH carbons ortho to the aldehyde group. |

| C3, C5 | 117.7, 117.6 | 128.6 | Aromatic CH carbons meta to the aldehyde group and ortho to the sulfonyl group. The predicted value shows some deviation. |

| CH₃ | Not explicitly resolved in the provided experimental data but predicted at 44.4 ppm. | 44.4 | The methyl carbon of the sulfonyl group is expected in this aliphatic region. |

Predicted chemical shifts were obtained using the online NMR prediction tool at nmrdb.org.

Discussion of Assignments:

The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory and comparison with predicted values.

-

Carbonyl Carbon (C=O): The signal at 190.6 ppm is unambiguously assigned to the carbonyl carbon of the aldehyde group. This region is characteristic for aldehydes and ketones, which are significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O double bond.[1]

-

Aromatic Carbons: The aromatic region of the spectrum displays four signals, corresponding to the six aromatic carbons. Due to the para-substitution pattern, symmetry results in the equivalence of C2 and C6, as well as C3 and C5.

-

The quaternary carbon C4 , bonded to the strongly electron-withdrawing methylsulfonyl group, is expected to be the most deshielded of the aromatic carbons, hence its assignment to the 138.7 ppm signal.

-

The quaternary carbon C1 , attached to the aldehyde group, is assigned to the signal at 132.9 ppm.

-

The carbons C2 and C6 , which are ortho to the aldehyde group, are assigned to the signal at 129.9 ppm.

-

The carbons C3 and C5 , ortho to the methylsulfonyl group, are assigned to the signals around 117.6-117.7 ppm. The slight splitting of this signal could be due to second-order effects or minor impurities.

-

-

Methyl Carbon (CH₃): The methyl carbon of the sulfonyl group is predicted to have a chemical shift of around 44.4 ppm. This signal was not explicitly listed in the partial experimental data found.

Experimental Protocol

The following section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Compound: this compound (crystalline solid).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbon signals, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal (77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the ¹³C NMR spectrum of this compound.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide has provided a detailed analysis of the ¹³C NMR chemical shifts of this compound, including experimental data, peak assignments, a comprehensive experimental protocol, and a visual representation of the workflow. The presented information is crucial for the structural verification and characterization of this important chemical compound and serves as a practical reference for researchers in organic chemistry and drug discovery. The combination of experimental data and computational prediction offers a robust approach to the spectral interpretation of substituted aromatic systems.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-(methylsulfonyl)benzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis for spectral interpretation, a detailed experimental protocol, and a summary of key spectral data. This molecule serves as an important precursor in the synthesis of various compounds, including certain antibiotics, making its characterization crucial.

Molecular Structure and Key Functional Groups

This compound (C₈H₈O₃S) is an aromatic compound characterized by three primary functional groups that produce distinct signals in an infrared spectrum:

-

Aromatic Aldehyde: An aldehyde group (-CHO) directly attached to the benzene (B151609) ring.

-

Methylsulfonyl Group: A sulfonyl group (-SO₂) bonded to both a methyl group (-CH₃) and the benzene ring.

-

Para-Substituted Benzene Ring: A 1,4-disubstituted aromatic ring.

The presence and electronic interplay of these groups—the electron-withdrawing nature of both the aldehyde and sulfonyl groups—influence the exact wavenumber of their vibrational modes.

Infrared Spectral Data

The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for each of its functional components. The quantitative data, including both expected and reported absorption frequencies, are summarized below.

Table 1: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C-H Stretch | 2830-2860 and 2700-2760 | Weak to Medium | Known as a "Fermi doublet," the peak around 2720 cm⁻¹ is highly diagnostic for aldehydes.[1][2][3] |

| Aldehyde | C=O Stretch | 1700-1710 | Strong | Conjugation to the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[1][2][4] |

| Methylsulfonyl | S=O Asymmetric Stretch | 1300-1350 | Strong | One of the two characteristic, strong absorptions for a sulfonyl group.[5][6][7] |

| Methylsulfonyl | S=O Symmetric Stretch | 1140-1180 | Strong | The second highly characteristic, strong absorption for a sulfonyl group.[5][6][7] |

| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Medium | Characteristic of sp² C-H bonds in an aromatic system.[4] |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium | Typically appear as a series of sharp bands.[4] |

| Aromatic Ring | C-H Out-of-Plane Bend | 800-860 | Strong | This region is diagnostic for the para-substitution pattern. |

Table 2: Reported and Representative IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3080 | Aromatic C-H Stretch | Aromatic Ring |

| ~2820, ~2730 | Aldehyde C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1705 | C=O Carbonyl Stretch | Aldehyde |

| ~1595, ~1470 | Aromatic C=C Ring Stretch | Aromatic Ring |

| 1322[8] | S=O Asymmetric Stretch | Methylsulfonyl |

| ~1150 | S=O Symmetric Stretch | Methylsulfonyl |

| ~830 | C-H Out-of-Plane Bend | Para-substituted Ring |

Note: The values in Table 2 are representative and may vary slightly based on the experimental conditions (e.g., solid-state KBr vs. ATR). The peak at 1322 cm⁻¹ has been specifically noted in the literature for this compound.[8]

Experimental Protocols for Solid Sample Analysis

For solid samples like this compound, the two most common FTIR sampling techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

The KBr pellet technique involves dispersing the solid sample within a matrix of KBr, which is transparent to infrared radiation.[9] This method is ideal for obtaining high-resolution transmission spectra.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

FTIR Spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to eliminate adsorbed water, which shows strong IR absorption bands that can interfere with the sample spectrum.[9][10]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[10][11] The sample concentration should be between 0.1% and 1.0%.

-

Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained.[11] Proper mixing is critical for a clear, high-quality spectrum.

-

Pellet Formation: Carefully transfer the powder mixture into the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[10][12] This high pressure causes the KBr to become plastic and form a transparent, glass-like disc.

-

Sample Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹.

ATR has become a dominant method for analyzing solids due to its simplicity and minimal sample preparation.[13][14] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide). An IR beam is passed through the crystal, where it reflects internally and creates an "evanescent wave" that penetrates a few micrometers into the sample, generating the absorption spectrum.[15][16]

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal surface to ensure good contact.[15]

-

Data Collection: Acquire the IR spectrum.

-

Cleaning: Thoroughly clean the crystal surface after the measurement.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the IR analysis described.

Caption: Logical workflow for the interpretation of a this compound IR spectrum.

Caption: Step-by-step experimental workflow for the KBr pellet FTIR method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 10. azom.com [azom.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. youtube.com [youtube.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-(Methylsulfonyl)benzaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Introduction

This compound (C₈H₈O₃S, Molecular Weight: 184.21 g/mol ) is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Mass spectrometry is a critical analytical technique for confirming the structure and purity of such molecules. Understanding the fragmentation behavior of this compound under ionization is fundamental for accurate interpretation of mass spectral data. This guide focuses on the fragmentation pathway under Electron Ionization (EI), a common and highly reproducible ionization technique.[3][4]

Theoretical Fragmentation Pathway

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[3][4] The fragmentation of this compound is predicted to be driven by the presence of the aromatic ring, the aldehyde group, and the methylsulfonyl group. The proposed fragmentation pathway initiates with the formation of the molecular ion (M⁺•) at m/z 184. Subsequent fragmentation events are likely to involve the loss of neutral fragments from the aldehyde and sulfonyl moieties.

A primary fragmentation step for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺).[5][6] Another characteristic fragmentation is the loss of the entire aldehyde group (CHO•), leading to a phenyl cation. The methylsulfonyl group can undergo fragmentation through the loss of a methyl radical (•CH₃) or sulfur dioxide (SO₂).

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (Predicted) |

| 184 | [M]⁺• (Molecular Ion) | [C₈H₈O₃S]⁺• | Moderate |

| 183 | [M-H]⁺ | [C₈H₇O₃S]⁺ | Major |

| 155 | [M-CHO]⁺ | [C₇H₇O₂S]⁺ | Major |

| 120 | [M-SO₂]⁺• | [C₈H₈O]⁺• | Minor |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Major (Often Base Peak for Benzaldehydes) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Major |

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed core fragmentation pathway of this compound.

References

- 1. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]

- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The document details the molecular geometry, intermolecular interactions, and crystallographic parameters of the compound. Experimental protocols for its synthesis and crystallization are also presented. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a white to off-white crystalline solid that serves as a crucial building block in organic synthesis, particularly for pharmaceutical compounds.[1] Its molecular structure, characterized by a polar sulfonyl group and a reactive aldehyde functional group, dictates its physical and chemical properties, including its crystal packing and intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide presents a detailed analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic space group P21/c.[3] The asymmetric unit contains one molecule of this compound.

Molecular Geometry

The molecular structure of this compound is depicted in the figure below. The bond lengths and angles are within the normal ranges.[2][3] The torsion angle between the methyl group and the benzene (B151609) ring (C1—S—C2—C3) is 75.07 (17)°.[2][3]

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3] These interactions involve the hydrogen atoms of the methyl and phenyl groups acting as donors and the oxygen atoms of the sulfonyl and carbonyl groups acting as acceptors. The specific geometries of these hydrogen bonds are detailed in the table below.

Data Presentation

Crystallographic Data and Structure Refinement

| Parameter | Value |

| Chemical formula | C₈H₈O₃S |

| Molar mass | 184.20 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1280 (12) |

| b (Å) | 8.0400 (16) |

| c (Å) | 16.734 (3) |

| β (°) | 90.07 (3) |

| Volume (ų) | 824.5 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.35 |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.126 |

| S | 1.00 |

| Reflections collected | 1643 |

| Independent reflections | 1495 |

| Data/restraints/parameters | 1495 / 0 / 110 |

Hydrogen-bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| C4—H4A···O3ⁱ | 0.93 | 2.57 | 3.457 (3) | 159 |

| C1—H1D···O1ⁱⁱ | 0.96 | 2.56 | 3.518 (3) | 176 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Source:[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 4-(methylthio)benzaldehyde.[4][5]

Procedure:

-

4-(Methylthio)benzaldehyde is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sulfuric acid.[4][5]

-

The reaction mixture is typically heated to facilitate the oxidation of the sulfide (B99878) to a sulfone.

-

After the reaction is complete, the mixture is cooled, and the product, this compound, crystallizes.

-

The solid product is then collected by filtration, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2][3]

Procedure:

-

Dissolve 0.1 g of this compound in 20 ml of acetonitrile.[2][3]

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless, prism-like crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[2]

-

Data is collected at a constant temperature (e.g., 293 K) using Mo Kα radiation.[2]

-

A multi-scan absorption correction is applied to the collected data.[2]

Structure Solution and Refinement:

-

The structure is solved using direct methods (e.g., with SHELXS97).[2]

-

The structure is then refined by full-matrix least-squares on F² (e.g., with SHELXL97).[2]

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2][3]

Visualizations

Intermolecular Interactions in the Crystal Lattice

Caption: Intermolecular C-H···O hydrogen bonds in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(Methylsulfonyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.11 | s | - | 1H | Aldehyde (-CHO) |

| 8.14 | d | 7.9 | 2H | Aromatic (ortho to -CHO) |

| 8.02 | d | 7.9 | 2H | Aromatic (ortho to -SO₂CH₃) |

| 3.25 | s | - | 3H | Methyl (-SO₂CH₃) |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | Aldehyde Carbonyl (C=O) |

| 167.0 | Aromatic Quaternary Carbon (C-CHO) |

| 139.4 | Aromatic Quaternary Carbon (C-SO₂CH₃) |

| 136.1 | Aromatic CH (ortho to -CHO) |

| 130.4 | Aromatic CH (ortho to -SO₂CH₃) |

| 130.0 | Aromatic CH |

| 44.5 | Methyl Carbon (-SO₂CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for its aldehyde and sulfonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Weak-Medium | C-H stretch (aromatic and methyl) |

| ~2800, ~2700 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1322 | Strong | S=O asymmetric stretch (sulfonyl) |

| ~1150 | Strong | S=O symmetric stretch (sulfonyl) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For pure this compound, GC-MS provides its retention time and a fragmentation pattern that confirms its molecular weight and structure.

| m/z | Relative Intensity (%) | Assignment |

| 184 | ~60 | [M]⁺ (Molecular Ion) |

| 183 | ~100 | [M-H]⁺ |

| 155 | ~30 | [M-CHO]⁺ |

| 121 | ~20 | [M-SO₂CH₃]⁺ |

| 105 | ~40 | [C₇H₅O]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Reference: The residual solvent peak of DMSO-d₆ was set to 2.50 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Reference: The solvent peak of DMSO-d₆ was set to 39.52 ppm.

FT-IR Spectroscopy Protocol

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.

Sample Preparation: A small amount of the solid this compound powder was placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

-

Data Processing: The final spectrum was baseline corrected and presented in terms of transmittance.

GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

Gas Chromatography Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FT-IR and GC-MS analyses.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, from 4-(methylthio)benzaldehyde (B43086). The protocols outlined below are based on established chemical literature and offer various methodologies to suit different laboratory settings and requirements.

Introduction

The oxidation of the sulfur atom in 4-(methylthio)benzaldehyde to a sulfone is a critical transformation in organic synthesis. This conversion significantly alters the electronic and physical properties of the molecule, making this compound a valuable building block for more complex molecular architectures, particularly in the development of new pharmaceutical agents. The aldehyde and methylsulfonyl groups provide versatile reactivity for creating novel organic compounds. This document details several reliable methods for this oxidation reaction.

Data Presentation

The following table summarizes various reported methods for the synthesis of this compound from 4-(methylthio)benzaldehyde, allowing for a comparative analysis of reagents, conditions, and yields.

| Oxidizing Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Hydrogen Peroxide | Formic Acid | Room temperature, exothermic to 75°C | 44% | [1][2] |

| Hydrogen Peroxide | Sulfuric Acid, Manganous Sulfate (B86663) | Not specified | Not explicitly stated | [1] |

| Oxone® (Potassium Peroxymonosulfate) | Methanol (B129727)/Water | Not specified | 21% | [1][2] |

| Sodium Periodate (B1199274) | Water | Room temperature | Not specified | [3] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different oxidizing agents.

Protocol 1: Oxidation with Hydrogen Peroxide in Formic Acid

This protocol is based on a method reported in the literature and involves the use of hydrogen peroxide as the oxidant in a formic acid solution.[1][2]

Materials:

-

4-(methylthio)benzaldehyde

-

Formic acid

-

30% Hydrogen peroxide

-

Water

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) in formic acid.

-

While stirring at room temperature, slowly add 30% hydrogen peroxide (2 equivalents). Caution: The reaction is exothermic, and the temperature may rise.[1][2]

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Oxidation with Oxone®

This protocol utilizes Oxone® (potassium peroxymonosulfate), a versatile and easy-to-handle oxidizing agent.[3]

Materials:

-

4-(methylthio)benzaldehyde

-

Oxone®

-

Methanol

-

Water

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

Sodium bicarbonate (optional)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in a mixture of methanol and water.

-

To the stirred solution at room temperature, add Oxone® (2.2 equivalents) in portions. Note: The reaction can be exothermic. If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.[3]

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide (B87167) to the sulfone.[3]

-

Upon completion, dilute the reaction mixture with water.[3]

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 3: Oxidation with Sodium Periodate

This method employs sodium periodate as the oxidizing agent.

Materials:

-

4-(methylthio)benzaldehyde

-

Sodium periodate

-

Methanol

-

Water

-

Ethyl acetate (or other suitable organic solvent)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in methanol.

-

Add a solution of sodium periodate (>2.2 equivalents) in water to the stirred solution at room temperature.[3]

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.[3]

-

Monitor the reaction progress by TLC. After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.[3]

-

Concentrate the filtrate under reduced pressure to remove the methanol.[3]

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[3]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product, which can be further purified.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde to 4-(Methylsulfonyl)benzaldehyde